molecular formula C14H11N3O5 B7851163 MFCD09057503

MFCD09057503

Cat. No.: B7851163
M. Wt: 301.25 g/mol
InChI Key: LUOFKJFIXLBMLT-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD09057503 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

The synthesis of MFCD09057503 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.

    Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then purified.

    Final Synthesis: The purified intermediates are subjected to further reactions, often involving catalysts, to produce this compound.

Industrial production methods may vary but generally follow similar principles, with an emphasis on scalability and cost-effectiveness.

Chemical Reactions Analysis

MFCD09057503 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens.

Common reagents and conditions used in these reactions include specific temperatures, pressures, and catalysts to ensure optimal yields. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD09057503 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which MFCD09057503 exerts its effects involves several molecular targets and pathways. It interacts with specific enzymes and proteins, leading to changes in their activity. These interactions can result in various biological effects, depending on the context in which the compound is used.

Properties

IUPAC Name

2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-13-6-5-9(7-12(13)17(21)22)8-15-16-11-4-2-1-3-10(11)14(19)20/h1-8,16,18H,(H,19,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOFKJFIXLBMLT-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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